molecular formula C12H12N2OS B14139258 3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-25-0

3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B14139258
CAS No.: 89069-25-0
M. Wt: 232.30 g/mol
InChI Key: UCZPRQJDVYCNCQ-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-methylphenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 3-methylbenzaldehyde with thiourea in the presence of a base to form the corresponding thiourea derivative This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a desulfurized product.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Desulfurized pyrimidine derivatives.

    Substitution: Various substituted pyrimidine and aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the methyl group on the phenyl ring.

    3-(3-Methylphenyl)-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

    3-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: The methyl group is positioned differently on the phenyl ring.

Uniqueness

3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the specific positioning of the methyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89069-25-0

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-(3-methylphenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-9-4-3-5-10(8-9)14-11(15)6-7-13-12(14)16-2/h3-8H,1-2H3

InChI Key

UCZPRQJDVYCNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CN=C2SC

Origin of Product

United States

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